molecular formula C28H18F3N5O3 B2805176 5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-43-1

5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2805176
CAS No.: 313245-43-1
M. Wt: 529.479
InChI Key: ASWPYINPVMTVEE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative with a complex substitution pattern. Its core structure includes:

  • A 7-(trifluoromethyl) group, known for improving metabolic stability and hydrophobic interactions.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrazolo[1,5-a]pyrimidines are active, such as kinase inhibitors or protease modulators .

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F3N5O3/c1-38-19-10-7-16(8-11-19)20-14-24(28(29,30)31)36-25(33-20)15-22(35-36)26(37)32-18-9-12-23-21(13-18)34-27(39-23)17-5-3-2-4-6-17/h2-15H,1H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWPYINPVMTVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibition against various cancer cell lines, including lung adenocarcinoma (A549) and gastric cancer (MKN45) cells. Studies suggest that it disrupts cell cycle progression and induces apoptosis in these cells .
  • Enzyme Inhibition : Preliminary docking studies have indicated that the compound may interact with specific enzymes involved in cancer metabolism and proliferation. It has been suggested that the presence of the benzoxazole moiety enhances binding affinity to target proteins .
  • Anti-inflammatory Properties : There is evidence that compounds with similar structures exhibit anti-inflammatory effects, which could contribute to their overall therapeutic potential in cancer treatment by modulating inflammatory pathways .

Anticancer Activity

Table 1 summarizes the anticancer activity of the compound against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MKN45 (Gastric)15.0Cell cycle arrest
HeLa (Cervical)18.0Inhibition of proliferation

IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies and Research Findings

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a marked decrease in cell viability in A549 cells, with flow cytometry indicating increased apoptosis rates compared to controls .
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls, suggesting potential for further development as an anticancer agent.
  • Synergistic Effects : The compound has been tested in combination with established chemotherapeutics, showing enhanced efficacy in reducing tumor size and improving survival rates in preclinical models.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features multiple functional groups that contribute to its biological activity. It is synthesized through a multi-step process involving the reaction of 4-methoxyphenyl derivatives with benzoxazole and pyrazole frameworks. Recent advancements in synthetic methodologies have improved the yield and efficiency of producing such compounds, utilizing catalysts and optimized reaction conditions .

Anticancer Properties

Research indicates that compounds similar to 5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibit potent anticancer properties. For instance, studies have shown that related benzoxazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to inflammatory processes and cancer progression. Specifically, it has shown inhibitory effects on lipoxygenases, which are implicated in the metabolism of fatty acids and the development of inflammatory diseases. The structure-activity relationship studies suggest that modifications in the compound can enhance its inhibitory potency against these enzymes .

Study 1: Anticancer Activity

In a recent study, researchers tested a series of pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit ALOX15 enzyme activity. Using molecular docking and dynamics simulations, researchers found that the compound effectively binds to the enzyme's active site, leading to a reduction in lipid peroxidation products associated with inflammation. This suggests its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 2-phenyl-1,3-benzoxazole carboxamide substituent. Key comparisons with analogs include:

Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound Pyrazolo[1,5-a]pyrimidine 5-(4-methoxyphenyl), 7-CF₃, N-(2-phenyl-1,3-benzoxazol-5-yl) Rigid benzoxazole enhances π-π interactions; methoxy improves solubility .
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-CF₃ analog () Pyrazolo[1,5-a]pyrimidine 5-(4-methoxyphenyl), 7-CF₃, N-(2-chloro-3-pyridinyl) Chloropyridinyl group introduces electron-withdrawing effects; potential for halogen bonding .
5-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-7-CF₃ analog () Pyrazolo[1,5-a]pyrimidine 5-(4-methoxyphenyl), 7-CF₃, N-(2-(methylsulfanyl)phenyl) Methylsulfanyl group increases hydrophobicity; may alter metabolic pathways .
5-(4-Fluorophenyl)-N-(1-phenylethyl)-7-CF₃ analog () Pyrazolo[1,5-a]pyrimidine 5-(4-fluorophenyl), 7-CF₃, N-(1-phenylethyl) Fluorine’s electronegativity enhances binding affinity; phenylethyl adds steric bulk .
5-Thiophen-2-yl-7-CF₃ tetrahydropyrazolo[1,5-a]pyrimidine () Partially saturated core 5-thiophen-2-yl, 7-CF₃, N-(4-methoxybenzyl) Saturation reduces aromaticity, potentially lowering potency but improving bioavailability .

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The 4-methoxyphenyl group in the target compound may enhance solubility compared to 4-fluorophenyl () but could reduce binding affinity in hydrophobic pockets .
  • Benzoxazole vs. heteroaromatic substituents : The benzoxazole moiety (target compound) offers rigidity and π-stacking advantages over pyridinyl () or sulfanylphenyl () groups .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~550 (estimated) 458.458 428.382
Key Functional Groups Benzoxazole, methoxy, CF₃ Methylsulfanyl, methoxy, CF₃ Fluorophenyl, CF₃, phenylethyl
Solubility Moderate (methoxy enhances) Low (hydrophobic sulfanyl) Low (fluorine reduces polarity)
Metabolic Stability High (CF₃, rigid core) Moderate (sulfanyl may oxidize) High (CF₃, steric bulk)

Q & A

Basic Research Question

  • HPLC-MS : Quantify purity (>95%) and detect trace intermediates .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assign all protons and carbons, with ¹⁹F NMR confirming trifluoromethyl integrity .
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

What in silico tools are suitable for predicting this compound’s ADMET properties?

Advanced Research Question

  • QSPR models : Train models using datasets of pyrazolo[1,5-a]pyrimidines to predict logP, solubility, and CYP450 inhibition .
  • SwissADME/ADMETlab 2.0 : Screen for BBB permeability and hERG liability .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize analogs .

How can the compound’s stability under physiological conditions be evaluated?

Basic Research Question

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS .
  • Light/heat stress testing : Expose to 40°C/75% RH or UV light for 14 days to identify degradation pathways .
  • Plasma stability assays : Incubate in human/mouse plasma (37°C) and quantify parent compound remaining after 1–24 hours .

What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

Advanced Research Question

  • Flow chemistry : Optimize exothermic steps (e.g., trifluoromethylation) in continuous reactors to improve safety and yield .
  • Catalyst screening : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) for Suzuki couplings without compromising efficiency .
  • Green solvents : Substitute DCM with cyclopentyl methyl ether (CPME) in amidation steps .

How do substituents on the benzoxazole ring influence target selectivity?

Advanced Research Question

  • Electron-donating groups (e.g., methoxy) : Enhance π-π stacking with aromatic residues in kinase ATP pockets .
  • Bulkier groups (e.g., phenyl vs. methyl) : Reduce off-target binding by sterically blocking non-specific interactions .
  • Halogen substitutions : Improve selectivity for ATP-binding sites via halogen bonding, as seen in 5-(4-bromophenyl) analogs .

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